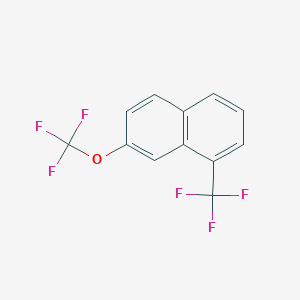

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

Description

Properties

Molecular Formula |

C12H6F6O |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

7-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-4-5-8(6-9(7)10)19-12(16,17)18/h1-6H |

InChI Key |

OZNUYEWYXAOPGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Generation of Fluorinated Aryne Intermediates

The aryne-mediated approach leverages 1,2-didehydrobenzene intermediates to construct the naphthalene backbone. For example, 4-chlorobenzotrifluoride can undergo dehydrohalogenation with n-butyllithium to generate a trifluoromethyl-substituted benzyne, which reacts with furan to form a cycloadduct. Subsequent hydrogenolysis of the cycloadduct yields 1-(trifluoromethyl)naphthalene derivatives. To introduce the trifluoromethoxy group, pre-functionalized aryl halides (e.g., 2-chloro-5-trifluoromethoxybenzene) may serve as precursors.

Key Reaction Conditions

Post-Cycloaddition Fluorination

After constructing the naphthalene core, the trifluoromethoxy group can be introduced via electrophilic substitution or nucleophilic aromatic substitution. For instance, nitration of trifluoromethoxybenzene followed by reduction and diazotization enables regioselective functionalization.

Example Protocol

-

Nitrate trifluoromethoxybenzene at 0–35°C using HNO₃/H₂SO₄ (90% para-selectivity).

-

Reduce the nitro group to an amine with iron/HCl (85% yield).

-

Convert the amine to a diazonium salt and substitute with a trifluoromethyl group via Sandmeyer-type reactions.

Sequential Halogenation and Fluorine Exchange

Direct Fluorination of Naphthalene Derivatives

This method involves halogenating naphthalene at specific positions followed by fluorine substitution. For example, 2-bromonaphthalene can undergo Ullmann coupling with copper(I) trifluoromethoxide to install the -OCF₃ group. Subsequent trifluoromethylation at the 8-position is achieved using hypervalent iodine reagents (e.g., Togni’s reagent).

Optimized Conditions

High-Pressure Fluorination

Trichloromethoxy-substituted precursors react with anhydrous hydrogen fluoride (HF) at 80°C under 30–35 kg/cm² pressure to replace chlorine with fluorine. This method is scalable but requires specialized equipment for HF handling.

Case Study

-

Starting Material : 2,8-Dichloronaphthalene.

-

Fluorination : HF at 80°C for 6 hours yields 2,8-bis(trifluoromethoxy)naphthalene.

-

Selective Defluorination : Controlled hydrolysis removes one -OCF₃ group, yielding the mono-substituted product.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with halogenated naphthalenes enables precise functionalization. For example, 8-bromo-2-(trifluoromethoxy)naphthalene reacts with CF₃Bpin in the presence of Pd(OAc)₂ and SPhos to install the -CF₃ group.

Representative Data

| Catalyst | Ligand | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 78 | 80 |

| PdCl₂(dppf) | Xantphos | 65 | 100 |

Copper-Mediated Trifluoromethylation

Copper complexes facilitate Ullmann-type couplings between aryl iodides and trifluoromethyl sources. For instance, 2-iodo-8-(trifluoromethoxy)naphthalene reacts with Me₃SiCF₃ and CuI in DMF to afford the target compound.

Critical Parameters

-

Solvent : DMF or NMP enhances reaction efficiency.

-

Additives : 1,10-phenanthroline improves catalyst stability.

Mechanochemical Decarbonylative Trifluoromethylation

Ball milling enables solvent-free trifluoromethylation of carbonyl precursors. For example, 2-(trifluoromethoxy)naphthalene-8-carboxamide reacts with CF₃SiMe₃ and BaTiO₃ under mechanical agitation to decarbonylate and install the -CF₃ group.

Advantages

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Aryne Cycloaddition | 75–83 | Moderate | Moderate | $$$ |

| Sequential Fluorination | 70–90 | High | High | $$ |

| Suzuki Coupling | 65–78 | High | Low | $$$$ |

| Mechanochemical | 80–85 | Moderate | High | $$ |

Chemical Reactions Analysis

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other groups. Common reagents and conditions used in these reactions include organometallic reagents, bases, and oxidizing or reducing agents

Scientific Research Applications

Chemical Properties and Structure

The compound features two trifluorinated substituents on a naphthalene ring, which significantly alters its chemical behavior compared to non-fluorinated analogs. The presence of trifluoromethoxy and trifluoromethyl groups enhances lipophilicity, stability, and reactivity, making it an attractive candidate for various applications.

Medicinal Chemistry

The unique properties of 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene make it a valuable scaffold in drug design. Its fluorinated groups can improve metabolic stability and bioavailability, which are critical factors in pharmaceutical development. Preliminary studies indicate its potential as a bioisostere for traditional functional groups in drug candidates, allowing for modifications that enhance efficacy while maintaining biological activity.

Materials Science

Fluorinated compounds like 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene are utilized in the development of advanced materials. Their unique electronic properties can be harnessed in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films makes it suitable for applications in coatings and surface treatments.

Synthetic Organic Chemistry

This compound serves as an important building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including electrophilic substitution reactions and coupling reactions. Researchers have developed synthetic pathways that leverage its unique structure to create derivatives with enhanced properties.

Case Study 1: Drug Development

A study investigated the use of 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene as a scaffold for developing novel anti-cancer agents. The fluorinated groups were shown to enhance the lipophilicity of the compounds, facilitating better membrane penetration and improved interaction with target proteins. Results indicated that some derivatives exhibited promising activity against specific cancer cell lines, warranting further exploration in preclinical models.

Case Study 2: Material Applications

In a recent project focused on OLED technology, researchers synthesized a series of fluorinated naphthalene derivatives, including 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene. The compounds demonstrated superior charge transport properties compared to non-fluorinated counterparts, leading to improved device performance. The study highlighted the potential for these materials in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene with structurally related naphthalene derivatives:

| Compound | Substituents | logP | Water Solubility (mg/mL) | Boiling Point (°C) | Metabolic Stability |

|---|---|---|---|---|---|

| 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene | 2-OCF₃, 8-CF₃ | 3.5 | 0.15 | 290–300 | High |

| Naphthalene | None | 3.0 | 0.03 | 218 | Low |

| 2-Methylnaphthalene | 2-CH₃ | 2.8 | 0.30 | 241 | Moderate |

| 1-Fluoronaphthalene | 1-F | 2.2 | 0.45 | 215 | Low |

| 8-Trifluoromethylnaphthalene | 8-CF₃ | 3.0 | 0.20 | 265–270 | High |

Key Observations :

- Lipophilicity: The dual fluorinated substituents in 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene result in higher logP (3.5) compared to mono-fluorinated (e.g., 1-Fluoronaphthalene, logP 2.2) or alkyl-substituted analogs (e.g., 2-Methylnaphthalene, logP 2.8) .

- Solubility : The compound’s low water solubility (0.15 mg/mL) aligns with its high lipophilicity, contrasting with the higher solubility of 1-Fluoronaphthalene (0.45 mg/mL) due to its smaller substituent .

- Metabolic Stability : Fluorinated groups inhibit cytochrome P450-mediated oxidation, enhancing metabolic stability compared to methyl-substituted derivatives like 2-Methylnaphthalene, which are prone to epoxidation .

Toxicological Profile

Toxicity data for naphthalene derivatives are influenced by metabolic pathways:

Key Findings :

- Reduced Toxicity : The trifluoromethoxy and trifluoromethyl groups in 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene hinder the formation of reactive epoxide intermediates, resulting in lower acute toxicity (LD₅₀ >500 mg/kg) compared to 2-Methylnaphthalene (LD₅₀ 250 mg/kg) .

- Contrast with Fluorinated Analogs : 8-Trifluoromethylnaphthalene (LD₅₀ >1000 mg/kg) exhibits even lower toxicity due to the absence of an oxidizable methoxy group, highlighting the role of substituent chemistry in toxicity .

Biological Activity

2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and trifluoromethoxy groups significantly influences its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C15H10F6O

- Molecular Weight : 300.24 g/mol

- IUPAC Name : 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene

- Canonical SMILES : C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)(F)F

The biological activity of 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. Its structural components may facilitate binding through hydrophobic interactions and hydrogen bonding, enhancing its pharmacological efficacy.

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of cholinesterases, which are critical for neurotransmitter regulation. For instance, naphthalene derivatives are known to inhibit monoamine oxidase (MAO), impacting neurotransmitter metabolism .

- Antimicrobial Properties : Some naphthalene derivatives have demonstrated antimicrobial activity, suggesting that 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene may also possess similar properties .

- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities, making it a candidate for further investigation in the treatment of inflammatory diseases .

Case Studies

- Cholinesterase Inhibition : A study exploring the inhibitory effects of various naphthalene derivatives found that compounds with trifluoromethyl substitutions showed enhanced inhibition of butyrylcholinesterase (BChE) compared to their non-substituted counterparts. This suggests that 2-(trifluoromethoxy)-8-(trifluoromethyl)naphthalene could be a promising candidate for treating conditions like Alzheimer’s disease .

- Antimicrobial Activity : Another study evaluated the antimicrobial potential of fluorinated naphthalene derivatives, revealing that those with trifluoromethoxy groups exhibited significant activity against several bacterial strains, indicating their potential as new antimicrobial agents .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of cholinesterases | |

| Antimicrobial | Activity against bacterial strains | |

| Anti-inflammatory | Potential reduction in inflammatory markers |

Structure-Activity Relationship (SAR)

The introduction of trifluoromethyl and trifluoromethoxy groups has been shown to enhance lipophilicity and metabolic stability, which are critical for improving bioavailability and efficacy in drug design. Understanding the SAR is essential for optimizing the pharmacological profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethoxy)-8-(trifluoromethyl)naphthalene, and what challenges arise during its preparation?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution on naphthalene derivatives. Key steps include introducing trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups under anhydrous conditions using catalysts like palladium complexes . Challenges include regioselectivity (ensuring substitution at the 2- and 8-positions) and avoiding side reactions with fluorine’s high electronegativity. Reaction solvents (e.g., THF or DCM) and temperature control are critical for purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for verifying substituent positions and fluorine environments. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive structural elucidation. Purity is assessed via HPLC with UV detection, particularly to identify fluorinated byproducts .

Q. What are the primary physicochemical properties influencing its environmental fate and laboratory handling?

- Methodological Answer : Key properties include:

- Lipophilicity (logP >3 due to fluorinated groups), affecting bioaccumulation potential.

- Stability : Resistance to hydrolysis under ambient conditions but reactive under strong acids/bases.

- Solubility : Low in water (<0.1 mg/L), requiring organic solvents (e.g., DMSO) for in vitro studies.

Environmental monitoring should prioritize soil/sediment matrices due to its low volatility .

Advanced Research Questions

Q. How do the electronic effects of -OCF₃ and -CF₃ groups influence reactivity in medicinal chemistry applications?

- Methodological Answer : The -OCF₃ group is a strong electron-withdrawing substituent, reducing electron density at the naphthalene ring and directing electrophilic attacks to meta/para positions. The -CF₃ group enhances metabolic stability by resisting oxidative degradation. Computational methods (DFT calculations) can map electrostatic potential surfaces to predict reactivity and binding affinity with biological targets .

Q. What strategies resolve contradictions in toxicological data across in vivo and in vitro studies?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 1 : Extract species-specific data (e.g., hepatic effects in rodents vs. humans) .

- Step 2 : Adjust for interspecies differences using physiologically based toxicokinetic (PBTK) modeling.

- Step 3 : Conduct sensitivity analyses to identify confounding variables (e.g., dose metrics, exposure duration) .

Q. How to design in vitro assays to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use surface plasmon resonance (SPR) for real-time binding kinetics or fluorescence polarization assays to measure competitive displacement. For enzyme inhibition studies, employ fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to track activity changes. Validate results with molecular docking simulations (AutoDock Vina) .

Q. What risk-of-bias assessment tools are recommended for evaluating toxicological studies on this compound?

- Methodological Answer : Use standardized questionnaires:

- For animal studies : Assess randomization, blinding, and dose-response consistency (Table C-7, ).

- For human studies : Evaluate outcome reporting completeness and confounding control (Table C-6, ).

Methodological Notes

- Literature Search Framework : Prioritize peer-reviewed studies via databases like PubMed, using search strings combining terms: naphthalene derivatives, fluorinated aromatics, toxicokinetics, and environmental monitoring .

- Confidence Rating : Rate evidence quality using ATSDR’s criteria (e.g., "high confidence" for replicated in vivo dose-response data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.